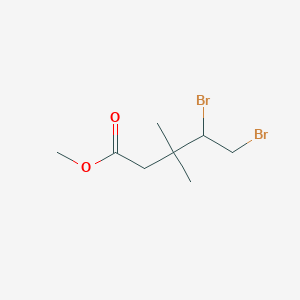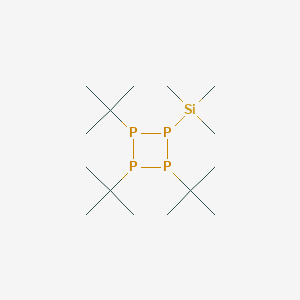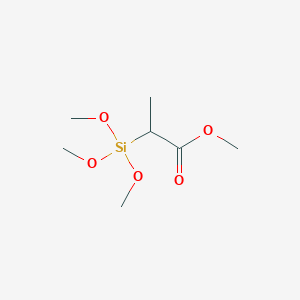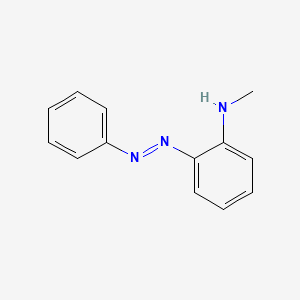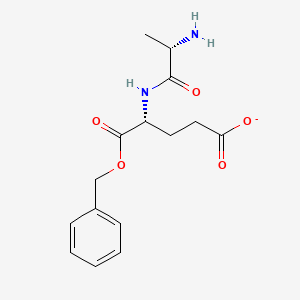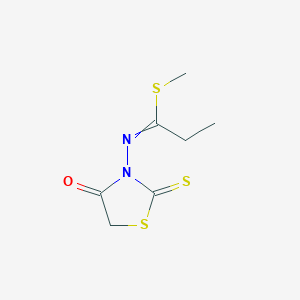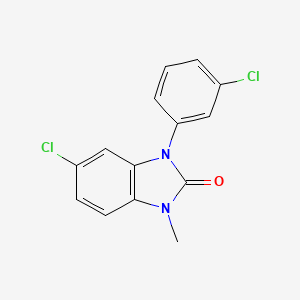
3-(Chloromethyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Chloromethyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole is an organic compound belonging to the oxadiazole family This compound is characterized by the presence of a chloromethyl group and a nitrophenyl group attached to the oxadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole typically involves the reaction of 4-nitrobenzohydrazide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process.
Types of Reactions:
Substitution Reactions: The chloromethyl group in this compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reducing agents such as tin(II) chloride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the chloromethyl group, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products such as azides, thioethers, or ethers.
Reduction Products: 3-(Chloromethyl)-5-(4-aminophenyl)-1,2,4-oxadiazole.
Oxidation Products: Corresponding aldehydes or carboxylic acids.
Applications De Recherche Scientifique
3-(Chloromethyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 3-(Chloromethyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole is primarily based on its ability to interact with biological molecules through its functional groups. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially disrupting their function.
Comparaison Avec Des Composés Similaires
3-(Chloromethyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole: Similar structure but with a different position of the nitrogen atoms in the oxadiazole ring.
3-(Chloromethyl)-5-(4-nitrophenyl)-1,2,4-triazole: Contains a triazole ring instead of an oxadiazole ring.
3-(Chloromethyl)-5-(4-nitrophenyl)-1,2,4-thiadiazole: Contains a thiadiazole ring instead of an oxadiazole ring.
Uniqueness: 3-(Chloromethyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. Its oxadiazole ring structure provides stability and versatility in chemical synthesis, making it a valuable compound in various research applications.
Propriétés
Numéro CAS |
73217-32-0 |
|---|---|
Formule moléculaire |
C9H6ClN3O3 |
Poids moléculaire |
239.61 g/mol |
Nom IUPAC |
3-(chloromethyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H6ClN3O3/c10-5-8-11-9(16-12-8)6-1-3-7(4-2-6)13(14)15/h1-4H,5H2 |
Clé InChI |
XSBOMGOKYGRSAG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NC(=NO2)CCl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


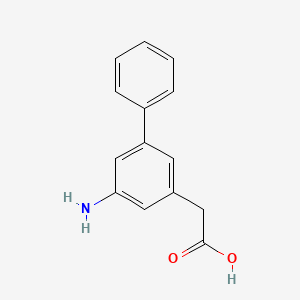
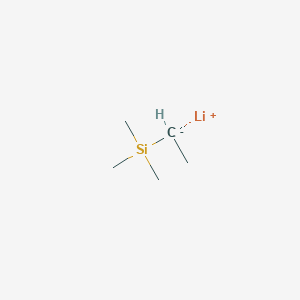
![4,4'-[Disulfanediylbis(methylene)]bis(5-methyl-1H-imidazole)](/img/structure/B14442462.png)
